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Compound of Interest

N-(2-chloro-4-
Compound Name:

methylphenyl)acetamide
CAS No.: 18931-78-7

Cat. No.: B107288

Get Quote

Executive Summary & Critical Identity Verification

N-(2-chloro-4-methylphenyl)acetamide is a specialized organic intermediate used primarily in
the synthesis of heterocyclic compounds, agrochemicals, and azo dyes. It belongs to the class
of halogenated acetanilides.

The Isomer Distinction Protocol (Critical)

Researchers must exercise extreme caution regarding nomenclature to avoid catastrophic
synthetic errors. There are two distinct compounds often confused due to similar IUPAC

naming conventions:
o Target Compound (Ring-Chlorinated):
o Name: N-(2-chloro-4-methylphenyl)acetamide[1][2][3][4][5]

o CAS: 18931-78-7[1][6]
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o Structure: Chlorine is attached to the benzene ring (ortho position).

o Reactivity: Stable amide; used as a scaffold.

o Common False Positive (Alpha-Chlorinated):

o

Name: 2-chloro-N-(4-methylphenyl)acetamide (or 2-Chloro-p-acetotoluidide)[3]

[¢]

CAS: 16634-82-5[3][7][8][°]

[¢]

Structure: Chlorine is attached to the acetyl group (alpha-carbon).

o

Reactivity: Potent alkylating agent (electrophile); significantly higher toxicity.

This guide focuses exclusively on the ring-chlorinated species (CAS 18931-78-7).

Chemical Property Matrix[11]

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

. J

Synthetic Pathway & Methodology

The most robust route to N-(2-chloro-4-methylphenyl)acetamide is the selective acetylation
of 2-chloro-4-methylaniline (2-chloro-p-toluidine). This method is preferred over direct
chlorination of N-(4-methylphenyl)acetamide, which yields a mixture of isomers (ortho/meta)
and polychlorinated byproducts.

Reaction Mechanism
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The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the aniline nitrogen
attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate, which
collapses to expel acetate (or chloride if acetyl chloride is used).

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetanilide.

Experimental Protocol (Standardized)

Reagents:

2-Chloro-4-methylaniline (1.0 eq)

Acetic Anhydride (1.2 eq)

Glacial Acetic Acid (Solvent, 5-10 volumes)

Sodium Acetate (0.1 eq, Catalyst/Buffer)

Workflow:

 Solubilization: Charge a round-bottom flask with 2-chloro-4-methylaniline and glacial acetic
acid. Stir at room temperature until fully dissolved.
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» Addition: Add acetic anhydride dropwise over 20 minutes. The reaction is exothermic;
maintain temperature below 40°C to prevent di-acetylation side reactions.

» Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl
Acetate in Hexane). The amine spot (lower Rf) should disappear.

e Quenching: Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous
stirring. The product will precipitate immediately.

« |solation: Filter the solid via a Buchner funnel. Wash the cake with cold water (3x) to remove
residual acetic acid.

Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity needles.

Structural Characterization (Self-Validating Metrics)

To ensure the identity of CAS 18931-78-7 and rule out the alpha-chloro isomer, the following
spectroscopic signatures must be verified.

Proton NMR (*H-NMR) Analysis

Solvent: DMSO-de or CDCls

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Infrared Spectroscopy (FT-IR)

e 3280 - 3300 cm~*: N-H stretching (Secondary amide).[10]
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e 1660 - 1670 cm~%: C=0 stretching (Amide | band). Note: Alpha-chloroacetamides typically
show this band at higher frequencies (>1680 cm~1) due to the inductive effect of the chlorine.

e 750 - 800 cm~1: C-Cl stretching (Aromatic).

Applications in Drug Development[15]

N-(2-chloro-4-methylphenyl)acetamide serves as a "masked" aniline. The acetamide group
protects the amine from oxidation during subsequent reactions on the methyl group or the
aromatic ring.

Functionalization Logic

The compound is frequently used in the synthesis of Indazole or Quinoline derivatives via
cyclization protocols.

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Typical workflow utilizing the target compound as a scaffold for heterocyclic synthesis.

Safety & Handling (E-E-A-T Compliance)

While less toxic than its parent aniline, this compound must be handled with standard biosafety

protocols.
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o Hazard Classification: Irritant (Skin/Eye). Potential STOT (Specific Target Organ Toxicity)
upon repeated exposure.

o Metabolic Activation: Like many acetanilides, this compound can be metabolized by
Cytochrome P450 enzymes to release the free aniline, which may induce
methemoglobinemia.

o Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow
hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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